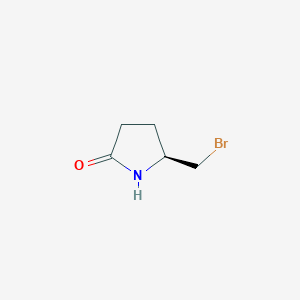

(S)-(+)-5-Bromomethyl-2-pyrrolidinone

Description

Propriétés

IUPAC Name |

(5S)-5-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOSFXPTXNRRMF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459385 | |

| Record name | (5S)-5-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-05-1 | |

| Record name | (5S)-5-(Bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-(bromomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-5-Bromomethyl-2-pyrrolidinone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-(+)-5-Bromomethyl-2-pyrrolidinone. This chiral molecule is a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical compounds. Due to the limited availability of specific experimental data on its biological activity, this guide also explores the broader context of pyrrolidinone derivatives to highlight its potential applications.

Core Chemical Properties

This compound is a halogenated lactam with a stereocenter at the 5-position of the pyrrolidinone ring. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 72479-05-1 | N/A |

| Molecular Formula | C₅H₈BrNO | N/A |

| Molecular Weight | 178.03 g/mol | N/A |

| Melting Point | 76-80 °C (for the (R)-enantiomer) | N/A |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Note: The melting point provided is for the (R)-enantiomer. Enantiomers generally have identical physical properties, except for the direction of rotation of plane-polarized light. Therefore, the melting point of the (S)-(+)-enantiomer is expected to be in a similar range.

Chemical Structure and Spectroscopic Data

The structure of this compound features a five-membered lactam ring with a bromomethyl substituent at the chiral center.

Structure:

Caption: 2D structure of this compound.

¹H NMR (400 MHz, CD₃OD): δ 3.98-3.91 (m, 1H), 3.55 (dd, J=10.8, 4.0 Hz, 1H), 3.44 (dd, J=10.8, 6.4 Hz, 1H), 2.47-2.30 (m, 2H), 2.13-2.00 (m, 1H), 1.95-1.83 (m, 1H).[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of the corresponding hydroxymethyl derivative, (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone.

Experimental Protocol: Bromination of (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone

This protocol is adapted from established literature procedures.

Materials:

-

(S)-(+)-5-Hydroxymethyl-2-pyrrolidinone

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone (1.0 eq) in anhydrous acetonitrile at 0 °C is added triphenylphosphine (1.1 eq).

-

A solution of carbon tetrabromide (1.1 eq) in anhydrous acetonitrile is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Reaction Workflow:

Caption: Synthetic workflow for the preparation of this compound.

Potential Biological Activity and Applications

Anticancer Potential: Numerous studies have demonstrated the cytotoxic effects of various substituted pyrrolidinones against a range of cancer cell lines. The pyrrolidinone scaffold is considered a privileged structure in the design of anticancer agents. The introduction of different substituents on the pyrrolidinone ring can modulate the cytotoxic activity and selectivity.

Antimicrobial Activity: The pyrrolidinone nucleus is also a key feature in several compounds exhibiting antibacterial and antifungal properties. The specific substitutions on the ring play a crucial role in determining the spectrum and potency of the antimicrobial activity.

Signaling Pathway Modulation: The biological effects of pyrrolidinone derivatives are often attributed to their interaction with specific cellular signaling pathways. However, the precise mechanisms of action are diverse and depend on the overall structure of the molecule.

Hypothetical Signaling Interaction:

Given its reactive bromomethyl group, this compound could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. This could lead to the irreversible inhibition of enzymes or the disruption of protein-protein interactions within a signaling cascade.

Caption: Hypothetical mechanism of action via covalent modification of a target protein.

Conclusion

This compound is a chiral building block with significant potential for the synthesis of complex, biologically active molecules. While specific data on its biological properties are currently limited, the well-established anticancer and antimicrobial activities of the broader pyrrolidinone class make this compound a person of interest for further investigation in drug discovery and development. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further exploration of its chemical and biological landscape. Researchers are encouraged to perform detailed biological evaluations to unlock the full potential of this promising chiral intermediate.

References

(S)-(+)-5-Bromomethyl-2-pyrrolidinone CAS number 72479-05-1 details

An In-depth Technical Guide to (S)-(+)-5-Bromomethyl-2-pyrrolidinone

CAS Number: 72479-05-1

Abstract

This compound is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The pyrrolidine ring is a prevalent scaffold in a wide array of biologically active molecules and approved drugs.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data, and its applications in drug discovery, aimed at researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white crystalline powder.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 72479-05-1 | [4][5] |

| Molecular Formula | C₅H₈BrNO | [4][5] |

| Molecular Weight | 178.03 g/mol | [4][5] |

| Appearance | Powder | [4] |

| Melting Point | 75-79 °C | [4] |

| Optical Activity | [α]22/D −30.0°, c = 0.5 in ethanol | [4] |

| Storage Temperature | 2-8°C | [4] |

| SMILES String | BrC[C@@H]1CCC(=O)N1 | [4] |

| InChI Key | QFOSFXPTXNRRMF-BYPYZUCNSA-N | [4] |

Synthesis

This compound is typically synthesized from its precursor, (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[3] The synthesis involves the bromination of the primary alcohol group. A common method is the Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide.[3]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone[3]

This protocol details the synthesis of (S)-5-bromomethyl-2-pyrrolidinone from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[3]

Materials:

-

(S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol)

-

Triphenylphosphine (3.97 g, 15.1 mmol)

-

Carbon tetrabromide (5.02 g, 15.1 mmol)

-

Anhydrous acetonitrile (28 mL)

Procedure:

-

Suspend (S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol) and triphenylphosphine (3.97 g, 15.1 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask.

-

Cool the suspension to 0 °C with an ice bath and stir.

-

Slowly add a solution of carbon tetrabromide (5.02 g, 15.1 mmol) dissolved in 8 mL of anhydrous acetonitrile dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.

-

Upon completion of the reaction, remove the solvent by rotary evaporation.

-

Purify the resulting residue using flash chromatography to yield the final product as a white solid (Expected yield: ~95%).[3]

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][6] this compound serves as a key chiral intermediate, providing a versatile handle for introducing the pyrrolidinone moiety into larger, more complex molecules. Its stereochemistry is often crucial for the biological activity of the final compound.[1][7]

Derivatives of 2-pyrrolidinone have demonstrated a wide range of pharmacological activities, including anticonvulsant and respiratory stimulant effects.[8] The introduction of a reactive bromomethyl group at the chiral C5 position allows for nucleophilic substitution reactions, enabling the extension of the carbon chain and the introduction of various functional groups. This makes it a critical precursor for creating libraries of compounds for drug screening and for the targeted synthesis of active pharmaceutical ingredients (APIs).

Caption: Role as a building block in drug development.

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CD₃OD): δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H) | [3] |

| ¹³C NMR | Expected peaks: ~178 ppm (C=O), ~55 ppm (CH-N), ~40 ppm (CH₂-Br), ~30 ppm (CH₂), ~25 ppm (CH₂) | Structural Prediction |

| FT-IR | Expected peaks: ~3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, amide), ~2900 cm⁻¹ (C-H stretch) | Structural Prediction |

| Mass Spec (EI) | Expected m/z: 177/179 (M⁺), 98 (M⁺ - Br) | Structural Prediction |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.[9]

-

¹H NMR Parameters: Utilize a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds is typically sufficient.[9]

-

¹³C NMR Parameters: On a corresponding 100 MHz spectrometer, use a proton-decoupled pulse sequence. Acquire 512-2048 scans with a relaxation delay of 2-5 seconds for adequate signal-to-noise.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify characteristic functional groups.

-

Methodology:

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters: Use an FT-IR spectrometer with an ATR accessory, scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans.

-

Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum.[9]

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., 50-300 Da). The presence of bromine will result in a characteristic M/M+2 isotopic pattern.

-

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be taken during handling and storage.

| GHS Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4][10] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [4][10] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [4] |

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a cool, dry place.[11][13]

-

Recommended storage temperature is 2-8°C.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

- 4. (S)-5-(溴甲基)-2-吡咯烷酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 72479-05-1|(S)-5-Bromomethyl-2-pyrrolidinone|BLD Pharm [bldpharm.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. fishersci.com [fishersci.com]

- 13. umass.edu [umass.edu]

Molecular weight and formula of (S)-5-(bromomethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-(Bromomethyl)pyrrolidin-2-one is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, and the reactive bromomethyl group allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of (S)-5-(bromomethyl)pyrrolidin-2-one. Detailed experimental protocols for its synthesis and subsequent use in the preparation of derivatives are presented, along with safety and handling guidelines. This document aims to serve as a valuable resource for researchers utilizing this compound in drug discovery and development.

Chemical and Physical Properties

(S)-5-(Bromomethyl)pyrrolidin-2-one is a white to off-white solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈BrNO | [1][2] |

| Molecular Weight | 178.03 g/mol | [1][2] |

| CAS Number | 72479-05-1 | [1][3] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 75-79 °C | [2] |

| Boiling Point | 102-106 °C (at 0.1 Torr) | [2] |

| Optical Activity | [α]²²/D -30.0°, c = 0.5 in ethanol | [4] |

| Storage Temperature | 2-8°C | [2][4] |

Synthesis of (S)-5-(Bromomethyl)pyrrolidin-2-one

The most common laboratory-scale synthesis of (S)-5-(bromomethyl)pyrrolidin-2-one involves the bromination of (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Experimental Protocol: Bromination of (S)-5-(hydroxymethyl)pyrrolidin-2-one

This protocol is adapted from established literature procedures.

Materials:

-

(S)-5-(hydroxymethyl)pyrrolidin-2-one

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

Suspend (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve carbon tetrabromide (1.1 eq) in anhydrous acetonitrile.

-

Slowly add the carbon tetrabromide solution dropwise to the cooled suspension of the alcohol and triphenylphosphine.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation.

-

The crude residue can be purified by column chromatography on silica gel.

Purification Protocol

A non-chromatographic purification can be achieved through trituration and recrystallization.

-

To the crude residue, add a 1:9 (v/v) mixture of dichloromethane and hexanes.

-

Sonicate the mixture for a short period to dissolve impurities.

-

Add an additional volume of hexanes and sonicate again.

-

The desired product, being insoluble in this solvent system, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold hexanes.

-

Dry the purified (S)-5-(bromomethyl)pyrrolidin-2-one under high vacuum to a constant weight.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of (S)-5-(bromomethyl)pyrrolidin-2-one can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.5-3.7 (m, 2H, CH₂Br), ~4.0-4.2 (m, 1H, CH), ~2.2-2.6 (m, 4H, CH₂CH₂), ~6.0-6.5 (br s, 1H, NH).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~177 (C=O), ~55 (CH), ~35 (CH₂Br), ~30 (CH₂), ~25 (CH₂).

Note: Exact chemical shifts may vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reverse-phase HPLC. A general method for related pyrrolidinone compounds can be adapted.

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

Applications in Organic Synthesis

(S)-5-(Bromomethyl)pyrrolidin-2-one serves as a key intermediate for introducing the chiral pyrrolidinone moiety into larger molecules. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: N-Alkylation of an Amine

This protocol provides a general procedure for the reaction of (S)-5-(bromomethyl)pyrrolidin-2-one with a primary or secondary amine.

Materials:

-

(S)-5-(bromomethyl)pyrrolidin-2-one

-

Amine of choice (primary or secondary)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF)

Procedure:

-

Dissolve the amine (1.0 eq) in acetonitrile or DMF.

-

Add potassium carbonate (1.5-2.0 eq) to the solution.

-

Add a solution of (S)-5-(bromomethyl)pyrrolidin-2-one (1.0-1.2 eq) in the same solvent.

-

Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

-

After the reaction is complete, filter off the inorganic base.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Safety and Handling

(S)-5-(Bromomethyl)pyrrolidin-2-one is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction.[4]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

If skin irritation or rash occurs, get medical advice/attention.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[5][6] Store at 2-8°C.[2][4]

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Experimental and Synthetic Workflows

The following diagrams illustrate the synthesis of (S)-5-(bromomethyl)pyrrolidin-2-one and its subsequent use as a synthetic intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Synthesis of Chiral 5-Substituted 2-Pyrrolidones, [research.amanote.com]

- 6. researchgate.net [researchgate.net]

(S)-(+)-5-Bromomethyl-2-pyrrolidinone safety and handling precautions

An In-depth Technical Guide on the Safety and Handling of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets of the analogous (R)-enantiomer and structurally similar compounds. Users should handle this chemical with care, recognizing it as potentially hazardous.

Chemical Identification and Properties

This compound is a chiral building block used in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its reactivity is enhanced by the bromomethyl group, making it a valuable intermediate for creating complex molecules.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 72479-05-1 | [2][3] |

| Molecular Formula | C₅H₈BrNO | [1][4] |

| Molecular Weight | 178.03 g/mol | [4] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 76 - 80 °C | [1] |

| Purity | ≥ 95.5% (GC) | [1] |

| Application | Intermediate in the synthesis of pharmaceuticals and peptides. |[1][3] |

Hazard Identification and Classification

While specific toxicology data for the (S)-(+)-enantiomer is limited, data for the (R)-enantiomer indicates several hazards.[4] It is classified as harmful if swallowed, a potential skin sensitizer, and a cause of serious eye irritation.[4]

Table 2: GHS Hazard Classification for the (R)-enantiomer

| Code | Hazard Statement | Reference |

|---|---|---|

| H302 | Harmful if swallowed. | [4] |

| H317 | May cause an allergic skin reaction. | [4] |

| H319 | Causes serious eye irritation. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to mitigate risks.[5] All handling must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] An eyewash station and safety shower must be readily accessible.[5]

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Recommended Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles with a face shield.[5][7] | Protects against splashes and vapors that can cause serious eye damage.[5] |

| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber).[5] | Provides robust protection against halogenated hydrocarbons.[5] |

| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[5][7] | Minimizes skin contact and protects from potential splashes.[5] |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges if vapors or dust are generated.[5][7] | Essential for preventing inhalation of harmful vapors or dust.[5] |

Handling, Storage, and Disposal

Safe Handling:

-

Work under a chemical fume hood.[8] Do not inhale the substance.[8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Take measures to prevent the buildup of electrostatic charge.[11][12]

Storage Conditions:

-

Store refrigerated at 2 - 8 °C.[1]

-

Keep the container tightly closed in a dry, well-ventilated place.[11][12][13]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11][12]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

- 3. CHEMET INDIA [chemetindia.com]

- 4. capotchem.com [capotchem.com]

- 5. benchchem.com [benchchem.com]

- 6. umass.edu [umass.edu]

- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. solventsandpetroleum.com [solventsandpetroleum.com]

In-Depth Technical Guide: Storage and Stability of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the storage, stability, and handling of (S)-(+)-5-Bromomethyl-2-pyrrolidinone, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiepileptic drug Brivaracetam. Due to the limited availability of direct stability studies on this specific intermediate, this guide integrates data from safety data sheets, principles of organic chemistry, and stability information from the final active pharmaceutical ingredient, Brivaracetam. It also outlines best practices for stability testing based on International Council for Harmonisation (ICH) guidelines.

Physicochemical and Storage Information

This compound is a chiral compound whose stability is critical for ensuring the purity and quality of subsequent synthetic steps. Proper storage and handling are paramount to prevent degradation.

General Properties

| Property | Value |

| Molecular Formula | C₅H₈BrNO |

| Molecular Weight | 178.03 g/mol |

| Appearance | White to light brown powder or solid |

| Melting Point | 75-80 °C |

| Optical Rotation | [α]²²/D +30.0° to +34° (c=0.5 in ethanol) |

Recommended Storage and Handling

The compound's reactivity, particularly of the bromomethyl group, necessitates specific storage conditions to minimize degradation. The following recommendations are compiled from various supplier safety data sheets (SDS).

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. The compound is noted to be moisture-sensitive. |

| Container | Tightly closed container | To prevent exposure to moisture and air. |

| Light Exposure | Protect from light | To prevent potential photolytic degradation, a common pathway for bromo-compounds. |

| Ventilation | Store in a well-ventilated place | General safety practice for handling chemical reagents. |

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the public domain, its chemical structure suggests two primary pathways for degradation, especially under stress conditions such as exposure to acid, base, or oxidative agents. These inferences are supported by forced degradation studies on Brivaracetam, which contains the core pyrrolidinone structure.

-

Hydrolysis of the Bromomethyl Group: The carbon-bromine bond is susceptible to nucleophilic substitution, particularly hydrolysis, which would convert the bromomethyl group to a hydroxymethyl group, forming (S)-5-(hydroxymethyl)pyrrolidin-2-one.

-

Hydrolysis of the Lactam Ring: The amide bond within the pyrrolidinone ring can be hydrolyzed under strong acidic or basic conditions. This would lead to the opening of the ring to form a substituted 4-aminobutanoic acid derivative.

Forced degradation studies on Brivaracetam confirm its susceptibility to acid, base, and oxidative stress, suggesting the pyrrolidinone core is a point of instability.[1][2]

Caption: Hypothetical degradation pathways for this compound.

Framework for Stability Testing

A comprehensive stability study for a key intermediate like this compound should be designed to identify potential degradants and establish a re-test period. The following workflow is based on ICH guidelines for stability testing of drug substances.[3][4][5]

Caption: Experimental workflow for a comprehensive stability study.

Experimental Protocols

The following protocols are proposed for conducting forced degradation studies to identify the intrinsic stability of this compound. These are adapted from established methods for Brivaracetam.[2][6]

Stability-Indicating HPLC Method (Proposed)

A stability-indicating method is crucial to separate the parent compound from any degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile, Methanol, and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 222 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Forced Degradation Protocols

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

-

Heat the solution in a water bath at 80°C for 30-60 minutes.[6]

-

Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

-

Maintain the solution at room temperature for 15-30 minutes. (Note: Brivaracetam shows rapid degradation in alkaline conditions, so milder conditions are suggested initially).[2]

-

Neutralize with an equivalent volume and concentration of HCl.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).[6]

-

Keep the solution at room temperature for 3-6 hours, protected from light.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a hot air oven at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).

-

Separately, expose the stock solution to the same conditions.

-

Prepare samples for HPLC analysis by dissolving the solid or diluting the solution in the mobile phase.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

Prepare/dilute samples in the mobile phase for analysis, ensuring the control sample is wrapped in aluminum foil to protect it from light.

-

Summary of Stability Data and Recommendations

The following tables summarize the known storage conditions and a proposed framework for a formal stability study based on ICH guidelines.

Summary of Recommended Storage

| Parameter | Condition |

| Temperature | 2-8°C (Refrigerated) |

| Humidity | Controlled, store with desiccant if necessary |

| Light | Protect from light |

| Atmosphere | Inert gas blanket |

Proposed ICH Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

RH = Relative Humidity. Testing frequency for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

Conclusion

This compound is a reactive intermediate that requires careful storage under refrigerated, dry, inert, and dark conditions to maintain its chemical integrity. Its primary stability liabilities are likely the hydrolysis of the bromomethyl group and the opening of the lactam ring under harsh pH conditions. The experimental protocols and workflows provided in this guide, based on industry-standard practices and data from related compounds, offer a robust framework for researchers to perform comprehensive stability assessments, ensuring the quality and reliability of this critical synthetic building block.

References

Spectroscopic data (NMR, IR, MS) of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the chiral building block, this compound. This compound is of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is crucial for its identification, quality control, and utilization in complex synthetic pathways.

Chemical Structure and Properties

-

IUPAC Name: (5S)-5-(bromomethyl)pyrrolidin-2-one

-

CAS Number: 72479-05-1

-

Molecular Formula: C₅H₈BrNO

-

Molecular Weight: 178.03 g/mol

-

Appearance: Off-white to light brown solid

Spectroscopic Data Summary

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.18 | br s | 1H | NH |

| 3.94-3.97 | m | 1H | H-5 |

| 3.28-3.44 | m | 2H | CH₂Br |

| 2.27-2.49 | m | 3H | H-3, H-4a |

| 1.82-1.91 | m | 1H | H-4b |

Note: Spectrum acquired in CD₃OD at 400 MHz.[1]

¹³C NMR (Carbon-13 NMR)

As of the latest available data, a specific ¹³C NMR spectrum for this compound has not been published in readily accessible literature. However, based on the known chemical shifts of similar pyrrolidinone structures, the following are predicted chemical shift ranges:

| Chemical Shift (δ) ppm | Assignment |

| ~178-182 | C=O (C-2) |

| ~55-60 | CH (C-5) |

| ~35-40 | CH₂Br |

| ~28-33 | CH₂ (C-3) |

| ~20-25 | CH₂ (C-4) |

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for this compound is not currently available in public databases. However, the expected characteristic absorption bands based on its functional groups are:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200 | N-H Stretch | Amide N-H |

| ~2850-2960 | C-H Stretch | Aliphatic C-H |

| ~1680 | C=O Stretch | Amide I band (Lactam) |

| ~1400-1450 | C-H Bend | Aliphatic CH₂ |

| ~600-700 | C-Br Stretch | Alkyl bromide |

Mass Spectrometry (MS)

Expected Molecular Ion Peaks:

-

[M]⁺: m/z 177

-

[M+2]⁺: m/z 179

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for Mass Spectrometry analysis.

Synthesis and Characterization

This compound can be synthesized from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone.[1] The reaction typically involves the use of a brominating agent, such as carbon tetrabromide and triphenylphosphine.[1] The structure of the resulting product is confirmed by ¹H NMR spectroscopy.[1]

References

Chiral Properties of (S)-(+)-5-Bromomethyl-2-pyrrolidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its rigid pyrrolidinone core and the reactive bromomethyl group make it a versatile intermediate for creating complex molecular architectures with high stereochemical control. This technical guide provides a comprehensive overview of its chiral properties, methods for its synthesis and analysis, and its application in drug development, with a focus on providing actionable data and protocols for laboratory use.

Core Chiral and Physicochemical Properties

The defining characteristic of this compound is its chirality, which originates from the stereocenter at the 5-position of the pyrrolidinone ring. This chirality dictates its interaction with other chiral molecules, a critical aspect in the development of stereospecific pharmaceuticals.

| Property | Value | Reference |

| Molecular Formula | C₅H₈BrNO | [Generic] |

| Molecular Weight | 178.03 g/mol | [Generic] |

| CAS Number | 72479-05-1 | [1] |

| Appearance | White to off-white solid | [Generic] |

| Specific Optical Rotation ([α]D) | Positive (+) | [Implied by name] |

| Enantiomeric Purity | Typically >98% e.e. (commercially available) | [2] |

Note: While the "(+)" designation indicates a dextrorotatory nature, a specific experimental value for the optical rotation was not found in the reviewed literature.

Synthesis of this compound

The most common synthetic route to this compound starts from the readily available chiral precursor, (S)-pyroglutamic acid. The synthesis involves the reduction of the carboxylic acid to a hydroxymethyl group, followed by bromination.

Experimental Protocol: Synthesis from (S)-Pyroglutamic Acid

This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.

Step 1: Reduction of (S)-Pyroglutamic Acid to (S)-5-(Hydroxymethyl)-2-pyrrolidinone

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (S)-pyroglutamic acid in anhydrous tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent (e.g., LiAlH₄) dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol or water at 0°C.

-

Workup and Purification: Acidify the mixture with HCl and then basify with a suitable base (e.g., NaOH) to precipitate the product. Filter the solid and recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield (S)-5-(Hydroxymethyl)-2-pyrrolidinone.

Step 2: Bromination of (S)-5-(Hydroxymethyl)-2-pyrrolidinone

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve (S)-5-(Hydroxymethyl)-2-pyrrolidinone in anhydrous dichloromethane (DCM) or acetonitrile.

-

Brominating Agent Addition: Cool the solution to 0°C. Add a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) portion-wise.

-

Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours and then at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Caption: Synthetic pathway for this compound.

Determination of Chiral Properties

Accurate determination of the enantiomeric purity and specific rotation is crucial for quality control and for understanding the compound's behavior in chiral environments.

Experimental Protocol: Polarimetry for Specific Rotation

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask to a known concentration (c, in g/mL).

-

Instrument Setup: Use a calibrated polarimeter with a sodium D-line light source (589 nm). Fill a polarimeter cell of a known path length (l, in dm) with the prepared solution.

-

Measurement: Measure the observed optical rotation (α) of the solution.

-

Calculation: Calculate the specific rotation [α]D using the formula: [α]D = α / (c × l)

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.)

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of a chiral compound.

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are often effective for separating pyrrolidinone derivatives.

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

-

-

Analysis: Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers. Inject the sample and integrate the peak areas for each enantiomer.

-

Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Application in Drug Development: Synthesis of Levetiracetam

This compound is a key intermediate in some synthetic routes to the anti-epileptic drug Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide). The "S" stereochemistry of the starting material is crucial for obtaining the desired enantiomer of the final drug product.

The synthesis involves the alkylation of a suitable nucleophile with this compound, followed by further functional group manipulations to yield Levetiracetam. The use of this chiral building block provides an efficient way to introduce the required stereocenter.

Caption: Use of this compound in Levetiracetam synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide provides a foundational understanding of the chiral properties and applications of this compound. The provided experimental protocols serve as a starting point for researchers to utilize this important chiral building block in their synthetic endeavors.

References

A Technical Guide to (S)-(+)-5-Bromomethyl-2-pyrrolidinone for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a valuable chiral building block in modern medicinal chemistry. Its pyrrolidinone core is a privileged scaffold found in a variety of biologically active compounds. The presence of a reactive bromomethyl group at the stereogenic center makes it a key intermediate for the synthesis of a range of pharmaceutical agents, most notably antiepileptic drugs such as Levetiracetam and its analogues.[1][2] The stereochemistry of this compound is crucial, as the biological activity of its derivatives is often highly dependent on the specific enantiomer used.[1] This guide provides an in-depth overview of the commercial availability, key specifications, and synthetic applications of this compound.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, catering to different scales of research and development, from milligrams to kilograms. The quality and specifications of the material can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application. Key quality attributes include purity, enantiomeric excess (e.e.), and physical properties.

While specific Certificates of Analysis providing detailed analytical results for every batch are supplier-dependent, the following table summarizes publicly available data from various commercial sources to facilitate comparison.

| Supplier/Source | Purity | Enantiomeric Excess (e.e.) | Physical Form | Melting Point (°C) | Optical Rotation | CAS Number |

| Career Henan Chemical Co. (via ChemicalBook) | 98% | Not specified | Not specified | Not specified | Not specified | 72479-05-1[3] |

| Chem-Impex (for (R)-enantiomer) | ≥ 95.5% (GC) | Not specified | White to light brown powder | 76 - 80 | [α]22/D = +34° (c=0.5 in ethanol) | 98612-60-3[4] |

| Key Organics | >95% | Not specified | Not specified | Not specified | Not specified | 72479-05-1[5] |

| General Literature Value (for Levetiracetam) | >99% ee (for final API) | >99% | Not specified | Not specified | Not specified | Not applicable[6] |

Note: Enantiomeric excess is a critical parameter for this chiral compound, yet it is not always publicly listed by suppliers. It is highly recommended to request a batch-specific Certificate of Analysis (CoA) from the supplier to confirm the enantiomeric purity before use. The data for the (R)-enantiomer from Chem-Impex is included for comparative purposes.

Synthesis and Key Reactions

This compound is typically synthesized from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone, a derivative of L-glutamic acid. A common laboratory-scale synthesis involves the Appel reaction, using triphenylphosphine and carbon tetrabromide.

Synthetic Pathway Overview

References

- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. keyorganics.net [keyorganics.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

(S)-(+)-5-Bromomethyl-2-pyrrolidinone: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a valuable chiral building block extensively utilized in the asymmetric synthesis of a variety of biologically active molecules. Its rigid pyrrolidinone core and the reactive bromomethyl group at a stereogenic center make it a crucial intermediate in the development of pharmaceuticals and other complex chemical entities. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications, complete with detailed experimental protocols and data presented for practical use in a research and development setting.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72479-05-1 | [1][2][3] |

| Molecular Formula | C₅H₈BrNO | [2][3] |

| Molecular Weight | 178.03 g/mol | [2][3] |

| Appearance | White to light brown powder | [2][4] |

| Melting Point | 75-79 °C | [2] |

| Optical Rotation | [α]²²/D −30.0°, c = 0.5 in ethanol | [2] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CD₃OD) | δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H) | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the bromination of its precursor, (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone. This precursor is readily available and can be synthesized from the chiral pool starting material, S-pyroglutamic acid.[5]

This protocol is adapted from a general procedure and provides a high-yielding synthesis of the target compound.[1]

Materials:

-

(S)-(+)-5-Hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol)

-

Triphenylphosphine (3.97 g, 15.1 mmol)

-

Carbon tetrabromide (5.02 g, 15.1 mmol)

-

Anhydrous acetonitrile (28 mL)

Procedure:

-

Suspend (S)-5-hydroxymethyl-2-pyrrolidinone and triphenylphosphine in anhydrous acetonitrile (20 mL) in a round-bottom flask.

-

Cool the suspension to 0 °C with an ice bath and stir.

-

Slowly add a solution of carbon tetrabromide dissolved in 8 mL of anhydrous acetonitrile dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.

-

Upon reaction completion (monitored by TLC), remove the solvent by rotary evaporation.

-

Purify the residue by flash chromatography to yield (S)-5-bromomethyl-2-pyrrolidinone as a white solid.

Expected Yield: 95% (2.32 g).[1]

Applications as a Chiral Building Block

This compound serves as a versatile chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-epileptic drug Levetiracetam.[6][7] Its utility stems from the ability to introduce a chiral pyrrolidinone moiety into a target molecule through nucleophilic substitution at the bromomethyl group.

While multiple synthetic routes to Levetiracetam exist, a key strategy involves the use of a chiral pyrrolidine derivative. Although direct alkylation with this compound is not the primary industrial method, it serves as a conceptual basis for understanding the introduction of the chiral center. The established industrial syntheses often start from (S)-2-aminobutanamide and introduce the pyrrolidinone ring.[8] However, for research purposes, related chiral pyrrolidinone building blocks are instrumental.

The pyrrolidinone ring is a common motif in various biologically active compounds, and the use of chiral building blocks like this compound is a key strategy for their enantioselective synthesis.[5][9]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Hazard and Precautionary Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an important tool for medicinal chemists and process development scientists. The data and protocols provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]

- 2. (S)-5-(ブロモメチル)-2-ピロリジノン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. capotchem.com [capotchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 8. US7939676B2 - Process for the preparation of levetiracetam - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Introduction: The Significance of the Pyrrolidinone Scaffold

An In-depth Technical Guide to the Synthesis of Pyrrolidinone Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrrolidinone, or γ-lactam, ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a wide array of natural products, pharmaceuticals, and agrochemicals underscores its importance as a "privileged scaffold."[2][3] The structural rigidity, hydrogen bonding capabilities, and stereochemical complexity offered by the pyrrolidinone core allow for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.[1][4]

Pyrrolidinone derivatives are integral components of numerous marketed drugs, including nootropics like Piracetam, anticonvulsants such as Levetiracetam, and antibacterial agents.[3][5] The versatility of this scaffold allows it to be a key building block in the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[2][6][7] This guide provides a comprehensive overview of modern synthetic strategies for accessing functionalized pyrrolidinone derivatives, focusing on methodologies relevant to drug development professionals.

Core Synthetic Strategies

The synthesis of the pyrrolidinone ring can be broadly categorized into several key strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers powerful and efficient pathways to construct functionalized γ-lactams, often under mild conditions with high selectivity.[8] These methods have become indispensable tools in modern organic synthesis.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H activation and amination reactions to form the pyrrolidinone ring. A notable approach involves the Pd(II)-catalyzed γ-C(sp³)–H lactamization of alkyl sulfonamides with alkenes under aerobic conditions, providing access to diverse γ-lactams in good to excellent yields.[9]

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in innovative transformations. For example, a method merging C-C bond activation and sulfonyl radical migration directly transforms cyclobutanones into γ-lactams with a β-quaternary center in excellent enantioselectivity.[10] This process involves the cleavage of C-C and N-S bonds, followed by the formation of C-N and C-S bonds.[10]

Iridium-Catalyzed Reactions: Iridium complexes have been shown to catalyze highly enantioselective intramolecular C(sp³)-H amidation reactions to produce optically enriched γ-lactams.[11] This method is effective for both activated and unactivated C-H bonds under mild conditions.[11]

Copper-Catalyzed Reactions: Copper-based catalysts mediate various cyclization reactions. One efficient approach involves the reaction between N-sulfonylaziridines and malonates, where a copper triflate catalyst facilitates an aziridine ring-opening followed by cyclization to yield highly functionalized chiral γ-lactams with excellent stereocontrol.[12]

Logical Flow of a Catalytic Synthesis Project

Caption: A typical workflow for developing a new catalytic synthesis method.

Synthesis from Common Precursors

From γ-Butyrolactone: The most direct industrial method for producing the parent 2-pyrrolidinone involves the reaction of γ-butyrolactone with ammonia at high temperatures (250–290 °C) and pressures.[13][14] For substituted derivatives, γ-butyrolactone can be reacted with primary amines.[5] This method is robust and widely used for producing a variety of N-substituted pyrrolidinones.[5][15]

From Amino Acids: Chiral amino acids are excellent starting materials for enantiomerically pure pyrrolidinones. (S)-Pyroglutamic acid, derived from glutamic acid, is a versatile chiral building block. Its two distinct carbonyl groups allow for extensive derivatization to create a wide range of optically active pyrrolidinones.[16]

From Biomass: With a growing emphasis on sustainable chemistry, biomass-derived platform chemicals are becoming important starting materials. Levulinic acid, which can be produced from lignocellulosic biomass, can be converted into N-alkyl pyrrolidones through reductive amination.[17] This "green" approach provides a renewable route to these valuable heterocycles.[17][18]

Table 1: Comparison of Pyrrolidinone Synthesis from Various Precursors

| Starting Material | Reagents & Conditions | Key Advantages | Typical Yields | Reference |

| γ-Butyrolactone | Ammonia, 250-290°C, 0.4-1.4 MPa, Mg-silicate catalyst | Industrial scale, high purity, direct | 75-85% | [14] |

| (S)-Pyroglutamic Acid | Multi-step derivatization (e.g., coupling, reduction) | High stereochemical control, access to chiral derivatives | Varies by route | [16] |

| Levulinic Acid | Amine, H₂, Homogeneous Ni/triphos-catalyst, TFE solvent | Sustainable, renewable feedstock, good functional group tolerance | 75% to >99% | [17] |

| Enaminones | Raney-Ni, H₂ (30 psi), rt, 3h | Mild conditions, access to substituted pyrrolidinones | Good | [19] |

Multicomponent and Domino Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.

An example of a green MCR is the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from an aniline, an aldehyde, and diethyl acetylenedicarboxylate, using citric acid as a catalyst in ethanol.[20] This method features a clean reaction profile, easy work-up, and short reaction times.[20]

Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides (often generated in situ from isatins and amino acids like sarcosine or L-proline) with various dipolarophiles are a powerful tool for constructing highly substituted spiro-pyrrolidine and spiro-pyrrolizine systems in a single step.[21]

General Scheme for a Three-Component Synthesis of Pyrrolidinones

Caption: Conceptual flow of a one-pot, three-component reaction (MCR).

Applications in Drug Discovery: Synthesis of Bioactive Derivatives

The synthetic methodologies described above are frequently applied to create novel molecules with potential therapeutic value.

HDAC6 Inhibitors: Histone deacetylase 6 (HDAC6) is a target of interest for various diseases. A novel class of 3-aminopyrrolidinone-based hydroxamic acids has been designed and synthesized as selective HDAC6 inhibitors.[22][23] The synthesis of the key aminopyrrolidinone scaffold allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties, leading to orally bioavailable drug candidates.[22][23]

Antimicrobial Agents: With the rise of antibiotic resistance, there is a critical need for new antibacterial agents.[7] Pyrrolidine-2,3-diones have been synthesized and shown to possess potent antimicrobial and antibiofilm activity against pathogens like Staphylococcus aureus.[24] Additionally, new pyrrolidine-2-one derivatives have been synthesized via lactamization of γ-butyrolactone with various amines, with some showing promising activity against both Gram-positive and Gram-negative bacteria.[5][15][25] The synthesis of spiro-pyrrolidine derivatives through 1,3-dipolar cycloadditions has also yielded compounds with excellent antimicrobial activity.[21]

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for the synthesis of functionalized pyrrolidinone derivatives.

Protocol 1: Synthesis of Optically Active N-Substituted 2-Pyrrolidinones from (S)-Pyroglutamic Acid

This protocol describes the synthesis of (S)-5-(hydroxymethyl)pyrrolidin-2-one, a key intermediate, and its subsequent derivatization.[16]

Step 1: (S)-5-(methoxycarbonyl)pyrrolidin-2-one (Methyl pyroglutamate)

-

To a stirred solution of (S)-pyroglutamic acid (10.0 g, 77.4 mmol) in methanol (150 mL), thionyl chloride (6.2 mL, 85.2 mmol) was added dropwise at 0 °C.

-

The reaction mixture was stirred at room temperature for 24 hours.

-

The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate.

-

The organic layer was washed with a saturated NaHCO₃ solution, followed by brine, and then dried over anhydrous Na₂SO₄.

-

The solvent was evaporated to dryness to afford the product as a white solid.

-

Yield: 10.5 g (95%).

-

Characterization: ¹H-NMR (CDCl₃): δ 6.55 (br s, 1H, NH), 4.30 (dd, J = 8.5, 2.5 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 2.50–2.20 (m, 4H, CH₂CH₂).

Step 2: (S)-5-(hydroxymethyl)pyrrolidin-2-one

-

To a stirred suspension of LiBH₄ (2.0 g, 92.2 mmol) in anhydrous THF (100 mL), a solution of methyl pyroglutamate (10.0 g, 69.9 mmol) in THF (50 mL) was added dropwise at 0 °C under an argon atmosphere.

-

The mixture was stirred at room temperature for 12 hours.

-

The reaction was quenched by the careful addition of 1N HCl at 0 °C until the pH was acidic.

-

The mixture was stirred for an additional 30 minutes, and the solvent was evaporated.

-

The residue was extracted with hot ethanol. The ethanol was evaporated, and the resulting oil was purified by column chromatography (silica gel, CHCl₃/MeOH 9:1) to yield a colorless oil.

-

Yield: 6.9 g (86%).

-

Characterization: ¹H-NMR (CDCl₃): δ 6.80 (br s, 1H, NH), 3.95 (m, 1H, CH), 3.70–3.50 (m, 2H, CH₂OH), 2.40–2.10 (m, 4H, CH₂CH₂).

Protocol 2: Ammonolysis of γ-Butyrolactone to 2-Pyrrolidinone

This procedure outlines the industrial synthesis of the parent pyrrolidinone ring.[13]

-

A mixture of γ-butyrolactone and aqueous ammonia (molar ratio of γ-butyrolactone/NH₃/H₂O is 1:2.5:2.0) is continuously fed into a tubular reactor.

-

The reaction is carried out in the liquid phase at a temperature of 270 °C and a pressure of 12.0 MPa.

-

The residence time of the reaction mixture in the reactor is maintained at 60 minutes.

-

The output stream is sent to a distillation tower where excess and unreacted ammonia is removed and recycled.

-

The crude product is then subjected to further purification via distillation to obtain 2-pyrrolidinone.

-

Conversion of γ-butyrolactone: ~100%.

-

Selectivity to 2-pyrrolidinone: >94%.

Conclusion

The pyrrolidinone scaffold remains a highly attractive and versatile platform for the design and synthesis of new chemical entities in drug discovery. The continuous development of novel synthetic methods, including powerful transition-metal-catalyzed reactions, efficient multicomponent strategies, and sustainable routes from biomass, provides researchers with a robust toolbox to access a vast chemical space of pyrrolidinone derivatives. A deep understanding of these synthetic strategies is essential for medicinal chemists and drug development professionals aiming to create the next generation of innovative therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent progress towards transition metal-catalyzed synthesis of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Lactam synthesis [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 14. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design and synthesis of orally bioavailable aminopyrrolidinone histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

Methodological & Application

Synthesis of (S)-(+)-5-Bromomethyl-2-pyrrolidinone from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone

Application Note and Protocol: Synthesis of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. Its functionalized pyrrolidinone core is a key structural motif in various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound from its precursor, (S)-(+)-5-hydroxymethyl-2-pyrrolidinone, via an Appel-type reaction. The mild reaction conditions ensure the retention of stereochemical integrity at the chiral center.

Reaction Scheme

The synthesis involves the conversion of a primary alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

Caption: Chemical transformation of the starting material to the final product.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of (S)-5-bromomethyl-2-pyrrolidinone.[1]

Materials and Equipment

-

(S)-(+)-5-hydroxymethyl-2-pyrrolidinone

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Flash chromatography system (e.g., Biotage)

-

Standard laboratory glassware

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure

-

Reaction Setup: Suspend (S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol) and triphenylphosphine (3.97 g, 15.1 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of carbon tetrabromide (5.02 g, 15.1 mmol) dissolved in anhydrous acetonitrile (8 mL) to the reaction mixture dropwise.

-

Reaction: Allow the mixture to gradually warm to room temperature and stir overnight. The reaction mixture should become a clear solution.

-

Work-up: After the reaction is complete (monitored by TLC), remove the solvent by rotary evaporation.

-

Purification: Purify the resulting residue using a flash chromatography system to yield the final product.

The final product, (S)-5-bromomethyl-2-pyrrolidinone, is obtained as a white solid.[1]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.[1]

| Compound Name | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Yield (g) | Yield (%) | 1H NMR Data (400 MHz, CD3OD) |

| (S)-(+)-5-hydroxymethyl-2-pyrrolidinone | 115.13 | 13.7 | 1.0 | - | - | - |

| Triphenylphosphine | 262.29 | 15.1 | 1.1 | - | - | - |

| Carbon tetrabromide | 331.63 | 15.1 | 1.1 | - | - | - |

| This compound | 178.02 | - | - | 2.32 | 95 | δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H) |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References